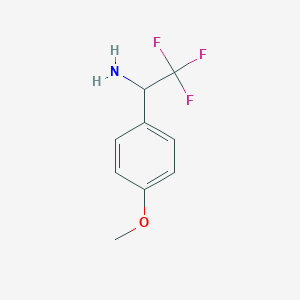

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

Description

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a fluorinated ethylamine derivative featuring a trifluoromethyl group attached to the ethylamine backbone and a para-methoxyphenyl substituent. Its molecular formula is C₉H₁₀F₃NO (molecular weight: 229.18 g/mol), with a CAS registry number of 65686-77-3 (hydrochloride salt) . The compound’s structure combines electron-withdrawing trifluoromethyl and electron-donating methoxy groups, making it a versatile intermediate in medicinal chemistry, particularly for modulating receptor binding and metabolic stability. It is often synthesized via reductive amination or condensation reactions involving 4-methoxyphenyl precursors .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWSEEIYIQOYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600366 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179996-42-0 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Protocol

-

Schiff base formation : Refluxing 4-methoxyacetophenone (1 eq) with (S)-(-)-α-methylbenzylamine (1.25 eq) in toluene under Dean-Stark conditions for 10–12 h yields the imine.

-

Hydrogenation : Pd/C (10 wt%) catalyzes hydrogen uptake at 35–40°C, achieving 94–98% conversion to the diastereomeric amine.

-

Resolution : Diastereomers are separated via preferential crystallization of the p-toluenesulfonate salt in ethyl acetate.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂ Pressure | 50–60 psi | Maximizes Pd/C activity |

| Solvent | Ethyl acetate | Enhances salt solubility |

| Temperature | 35–40°C | Balances kinetics and selectivity |

Advantages :

-

Scalable to multi-kilogram batches with >99% ee after recrystallization.

-

Utilizes inexpensive Pd/C catalysts, reducing production costs.

Grignard Reagent Alkylation

This route, adapted from phenethylamine syntheses, employs a Grignard reagent to install the trifluoroethyl group.

Synthetic Steps

-

Grignard formation : Reaction of 4-bromoanisole with magnesium in anhydrous THF at 32–35°C generates the aryl Grignard reagent.

-

Alkylation : Addition of trifluoroacetonitrile at 0–5°C, followed by warming to 25°C, produces the nitrile intermediate.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to the primary amine in 76–84% yield.

Critical Considerations :

-

Moisture sensitivity : Strict anhydrous conditions are required to prevent Grignard reagent decomposition.

-

Nitrile stability : Trifluoroacetonitrile must be added dropwise to avoid exothermic side reactions.

Industrial Adaptation :

Nucleophilic Substitution of Tosylate Intermediates

Tosylate derivatives provide a robust platform for amine synthesis under mild conditions.

Methodology

-

Tosylation : 4-Methoxyphenethyl alcohol reacts with tosyl chloride (1.1 eq) in dichloromethane (DCM) at 0–5°C, yielding the tosylate ester.

-

Ammonolysis : Treatment with ammonia in DMF at 60–65°C for 9–10 h displaces the tosyl group, forming the amine.

Yield Enhancement Strategies :

-

Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.

-

Microwave assistance : Reduces ammonolysis time to 1 h at 100°C.

Table 1: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 82–89 | 95–97 | Moderate | $$$ |

| Schiff Base Hydrogenation | 94–98 | >99 | High | $$ |

| Grignard Alkylation | 76–84 | 88–92 | Low | $$$$ |

| Tosylate Substitution | 70–78 | 85–90 | High | $ |

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Para-Substituted Derivatives

2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine (CAS 75703-26-3):

- (R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS 1187928-45-5): Fluorine substitution enhances metabolic stability and bioavailability.

Meta-Substituted Derivatives

- Lower melting point (∼120°C) compared to the para-isomer (∼150°C) due to reduced crystallinity .

Halogen-Substituted Derivatives

Core Structural Modifications

Trifluoromethyl vs. Trifluoroethylamine Moieties

- 2-[4-(Trifluoromethyl)phenyl]ethylamine (CAS 775-00-8):

Non-Fluorinated Analogs

Physicochemical and Pharmacokinetic Properties

Activité Biologique

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, also known as (R)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available literature.

- Molecular Formula : CHClFNO

- Molecular Weight : 241.64 g/mol

- CAS Number : 2007916-98-3

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and inflammatory pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter release and an inhibitor of pro-inflammatory cytokines.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine levels in the brain, potentially through inhibition of their reuptake.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This action could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Study on Inflammatory Diseases

A study highlighted the efficacy of related compounds in reducing TNF-α levels in synovial cells from rheumatoid arthritis patients. The administration of these compounds led to significant reductions in inflammation markers and improved clinical outcomes in animal models .

Neuropharmacological Evaluation

In a neuropharmacological study, this compound was evaluated for its effects on mood disorders. Results indicated that it significantly reduced depressive-like behaviors in mice subjected to chronic stress paradigms. Behavioral assays demonstrated increased locomotion and reduced immobility in forced swim tests .

Comparative Biological Activity Table

Q & A

Q. Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize the aromatic ring via resonance, enhancing resistance to electrophilic substitution. This increases shelf-life but may reduce solubility in polar solvents .

- Electron-Withdrawing Groups (e.g., -F) : Increase oxidative stability but may hinder nucleophilic reactions at the amine group. For example, 3-fluoro-4-methoxy derivatives show 20% greater stability under accelerated degradation conditions (40°C/75% RH) compared to non-fluorinated analogs .

Experimental Design : - Compare degradation rates (HPLC) of analogs under stressed conditions (heat, light, humidity).

- Use density functional theory (DFT) to model substituent effects on electron density .

Advanced: What strategies are effective for resolving enantiomers of chiral trifluoroethylamine derivatives?

Q. Answer :

- Chiral Chromatography :

- Enantiomeric Excess (ee) Determination :

Advanced: How can metabolic stability of this compound be assessed in preclinical models?

Q. Answer :

- In Vitro Microsomal Assays :

- Incubate with human liver microsomes (HLM) at 37°C, pH 7.4, and measure parent compound depletion via LC-MS/MS.

- Calculate intrinsic clearance (Clₘᵢcᵣₒ) using the substrate depletion method .

- Metabolite Identification :

- Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated metabolites.

- Compare fragmentation patterns with synthetic standards .

Basic: What are the key challenges in scaling up synthesis, and how are they addressed?

Q. Answer :

- Byproduct Formation :

- Trifluoroacetylated impurities can arise during reductive amination. Mitigate via controlled reaction temperature (<0°C) and stoichiometric excess of reducing agent .

- Solvent Selection :

- Replace ethanol with isopropanol for safer distillation at scale.

- Quality Control :

- Implement in-line FTIR to monitor reaction progress and detect intermediates .

Advanced: How does salt formation (e.g., hydrochloride) impact physicochemical properties?

Q. Answer :

- Hydrochloride Salts :

- Differential scanning calorimetry (DSC) to assess salt stability.

- X-ray powder diffraction (XRPD) to confirm crystalline form .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Q. Answer :

- Molecular Docking :

- Use AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptor 1, TAAR1).

- Key interactions: Hydrogen bonding between the methoxy group and Ser107, π-π stacking with Phe264 .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.